3-Methylthieno[2,3-c]pyridine
Description
3-Methylthieno[2,3-c]pyridine is a heterocyclic compound featuring a fused thiophene and pyridine ring system with a methyl substituent at the 3-position.
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3-methylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3 |
InChI Key |
LGDHBSXDQHCFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thieno[2,3-b]pyridine Derivatives
- Synthesis: Thieno[2,3-b]pyridines are typically synthesized via cyclization of Schiff bases or reactions involving aminoacetaldehyde dimethyl acetal . For example, 3-acetyl-4-amino-9-methyl-2,7-diphenylpyrido[3',2':4,5]thieno[3,2-b]pyridine (compound 9) was synthesized in ethanolic sodium ethoxide with a molecular formula of C28H19N5S .
- Substituent Effects: Substituents at the 2- and 3-positions (e.g., carboxamide or cyano groups) enhance reactivity for polyheterocyclic synthesis, as seen in compounds like 7h (yield: 86%, IR: ν 2220 cm⁻¹ for CN) .
Thieno[3,2-c]pyridine Derivatives
- Synthesis: Engstrom’s method uses 4-bromothiophene-3-carboxylic acid to generate 3-substituted 4-aminothieno[3,2-c]pyridines .
- Examples: 5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (patent US4097482) highlights therapeutic applications in cardiovascular diseases .
3-Methylthieno[2,3-c]pyridine and Tetrahydro Derivatives
- Synthesis: Limited methods exist, but tetrahydro derivatives (e.g., methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, CAS 1049767-69-2) are synthesized via hydrogenation or cyclization reactions .
- Substituent Impact: Trifluoromethyl groups at the 3- or 4-positions (e.g., compound 5m) improve inhibitory potency (IC50 = 2.02 μM) compared to non-fluorinated analogs .
Physicochemical and Analytical Data
- Solubility and Bioavailability: Tetrahydro derivatives (e.g., CAS 1049767-69-2) with hydrochloride salts show improved solubility over non-ionic analogs .
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